Erbium;1,1,1,5,5,5-hexafluoropentane-2,4-dione

Volatility Sublimation CVD precursor

Erbium;1,1,1,5,5,5-hexafluoropentane-2,4-dione, also designated tris(hexafluoroacetylacetonato)erbium(III) or Er(hfac)₃, is a homoleptic, charge-neutral coordination complex belonging to the metal β-diketonate family. The electron-withdrawing trifluoromethyl groups of the hexafluoroacetylacetonate (hfac) ligands confer distinct physicochemical properties—most critically, appreciable volatility and thermal stability—that underpin its utility as a molecular precursor for chemical vapor deposition (CVD) of erbium-containing thin films and as a building block for luminescent erbium complexes.

Molecular Formula C15H6ErF18O6
Molecular Weight 791.43 g/mol
CAS No. 70332-27-3
Cat. No. B1614492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbium;1,1,1,5,5,5-hexafluoropentane-2,4-dione
CAS70332-27-3
Molecular FormulaC15H6ErF18O6
Molecular Weight791.43 g/mol
Structural Identifiers
SMILESC(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Er]
InChIInChI=1S/3C5H2F6O2.Er/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H2;
InChIKeyDEIJCUGJFUYFCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erbium Hexafluoroacetylacetonate (CAS 70332-27-3): A Fluorinated β-Diketonate Complex for Volatile Precursor Applications


Erbium;1,1,1,5,5,5-hexafluoropentane-2,4-dione, also designated tris(hexafluoroacetylacetonato)erbium(III) or Er(hfac)₃, is a homoleptic, charge-neutral coordination complex belonging to the metal β-diketonate family. The electron-withdrawing trifluoromethyl groups of the hexafluoroacetylacetonate (hfac) ligands confer distinct physicochemical properties—most critically, appreciable volatility and thermal stability—that underpin its utility as a molecular precursor for chemical vapor deposition (CVD) of erbium-containing thin films and as a building block for luminescent erbium complexes [1]. The compound is recognized in patent literature as a preferred erbium source for CVD doping of semiconductors [2].

Why Erbium Precursor Substitution Is Not Straightforward: Volatility and Thermal Stability Gaps


The selection of an erbium precursor for vapor-phase processes or molecular materials synthesis cannot be reduced to simply choosing any Er(III) β-diketonate. The nature of the ligand—specifically the degree and pattern of fluorination—dictates whether a complex is volatile, thermally stable, or even isolable in an anhydrous form. Non-fluorinated erbium acetylacetonate (Er(acac)₃) lacks sufficient volatility for gas-phase delivery and tends to exist as a hydrate that decomposes rather than sublimes, while partially fluorinated analogs exhibit thermal lability [1]. The hexafluoroacetylacetonate ligand in Er(hfac)₃ provides a critical balance: electron-withdrawing CF₃ groups reduce intermolecular interactions to enable sublimation at relatively low temperatures, while the chelate structure confers thermal robustness absent in less fluorinated or non-fluorinated counterparts [1][2]. Consequently, a direct drop-in replacement of Er(hfac)₃ with a generic erbium β-diketonate is not technically feasible.

Quantitative Differentiation Evidence for Erbium Hexafluoroacetylacetonate (CAS 70332-27-3) vs. Comparators


Volatility Evidence: Sublimability of Er(hfac)₃ Versus Non-Volatile Er(acac)₃

A systematic fractional sublimation study of lanthanide β-diketonate chelates established that lanthanide hexafluoroacetylacetonates (HFAA, i.e., hfac complexes) are thermally stable and can be vacuum-sublimed below 125 °C, whereas corresponding lanthanide acetylacetonates (AA) are entirely non-volatile and decompose upon attempted sublimation [1]. For the specific case of Er(hfac)₃, Knudsen effusion mass spectrometry determined a melting point of 390 ± 2 K (≈ 117 °C) and confirmed that the vapor consists of monomeric, dimeric, and trimeric species with well-defined sublimation enthalpies of 133.4 kJ/mol (monomer), 135.7 kJ/mol (dimer), and 139.4 kJ/mol (trimer) at 362 K, with no thermal decomposition observed up to 430 K in the vapor phase [2]. In contrast, erbium acetylacetonate (Er(acac)₃·xH₂O) exists as a hydrate that cannot be sublimed intact, rendering it unsuitable for gas-phase delivery processes [1].

Volatility Sublimation CVD precursor β-diketonate

Thermal Integrity of Er(hfac)₃ Vapor Versus Decomposition of Trifluoroacetylacetonates

The same fractional sublimation study that established the non-volatility of acetylacetonates further demonstrated that lanthanide trifluoroacetylacetonates (TFAA) are volatile but thermally unstable—they decompose during sublimation and cannot be quantitatively recovered [1]. Only the fully fluorinated hexafluoroacetylacetonates (HFAA) combine sufficient volatility with thermal robustness to permit quantitative sublimation without decomposition [1]. For Er(hfac)₃, mass spectrometric analysis of superheated vapor showed that no oligomeric decomposition occurs up to at least 430 K, confirming the vapor-phase integrity of the complex above its melting point [2]. The decomposition temperature of the related Yb(hfac)₃ has been independently measured at 663 ± 9 K, providing a class-level benchmark for the thermal stability of heavy lanthanide hfac complexes [3].

Thermal stability Vapor integrity Decomposition β-diketonate

CVD Precursor Performance: Er(hfac)₃ Enables Quantitative Er Doping of Silicon with Strong 1.54 μm Photoluminescence

Using Er(HFAC)₃ as the erbium source in an ultra-high vacuum CVD process, epitaxial erbium-doped silicon films were deposited on Si substrates at 650 °C under a total pressure of 1 mtorr with silane as the silicon source [1]. By varying the Er source reservoir temperature, erbium incorporation levels were precisely controlled between 1 × 10¹⁸ and 8 × 10¹⁹ Er atoms/cm³. Low-temperature photoluminescence measurements of the resulting films showed intense emission at 1.54 μm, corresponding to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition of Er³⁺ [1]. This emission wavelength coincides with the minimum-loss window of silica optical fibers, directly relevant to optoelectronic and photonic integration [2]. The same patent literature explicitly identifies erbium hexafluoroacetylacetonate as a preferred precursor—alongside the tetramethylheptanedionate, acetylacetonate, and fluorooctanedionate—for CVD of supersaturated rare-earth-doped semiconductor layers, but the volatility data above demonstrate that among these, only the fluorinated β-diketonates are practically viable for consistent gas-phase delivery [2].

Chemical vapor deposition Erbium-doped silicon Photoluminescence Optoelectronics

Molecular Light Upconversion: Dinuclear [Er₂(hfac)₆] Adducts Outperform Mononuclear Intermediate by Two Orders of Magnitude

In a direct head-to-head comparison within the same study, the dinuclear complex [L₄Er₂(hfac)₆] (where L₄ is a ditridentate 4,4'-bipyridine-based ligand) and its mononuclear counterpart [L₄Er(hfac)₃] were both prepared from Er(hfac)₃ precursors and characterized under identical conditions in dichloromethane solution [1]. Under 801 nm NIR excitation, the dinuclear [L₄Er₂(hfac)₆] adduct exhibits excited-state absorption upconversion with blueish-green emission at 525 and 542 nm. Critically, the upconversion quantum yield of [L₄Er₂(hfac)₆] largely overpasses by 2 orders of magnitude (i.e., ~100×) that of the unsaturated mononuclear [L₄Er(hfac)₃] intermediate [1]. Although the absolute quantum yields remain modest (in the range of 5.5 × 10⁻¹¹ to 1.7 × 10⁻⁹), the relative enhancement demonstrates that the hfac platform supports significant performance gains upon rational ligand design—a property not accessible with non-fluorinated or less fluorinated β-diketonates, which lack the required Lewis acidity at the metal center to form such adducts selectively [2].

Upconversion Quantum yield Erbium luminescence NIR-to-visible

High-Value Application Scenarios for Erbium Hexafluoroacetylacetonate Based on Verified Evidence


CVD/ALD Precursor for Er-Doped Silicon Optoelectronics

Er(hfac)₃ is the precursor of choice for CVD deposition of erbium-doped silicon layers emitting at 1.54 μm, the telecom window. The compound's volatility and thermal integrity enable reproducible gas-phase delivery at 650 °C with controlled Er incorporation from 1 × 10¹⁸ to 8 × 10¹⁹ atoms/cm³ [1]. This application is inaccessible to non-volatile erbium sources such as Er(acac)₃, and the compound's recognized status as a preferred CVD precursor in semiconductor patents further validates its industrial relevance [2].

Building Block for Molecular NIR-to-Visible Upconverters

The neutral Er(hfac)₃ unit serves as a versatile lanthanide cargo for constructing polynuclear upconversion complexes. The demonstrated 100-fold enhancement in upconversion quantum yield when progressing from a mononuclear Er(hfac)₃ intermediate to a dinuclear [L₄Er₂(hfac)₆] adduct illustrates the unique capacity of the hfac platform for performance tuning through supramolecular design [3]. Research groups developing solution-processable molecular upconverters can leverage this validated architecture.

MOCVD of Er-Doped Yttrium Fluoride Thin Films for Photonics

Er(hfac)₃ has been successfully employed as an erbium source—together with Y(hfac)₃—in pulsed liquid-injection MOCVD of Er/Yb co-doped YF₃ thin films on Si(111) substrates [4]. Films deposited under optimized conditions at 590 °C exhibited high structural quality with no crack formation below 100 nm thickness, demonstrating the precursor's compatibility with multi-component rare-earth fluoride film growth for optical coating and waveguide applications.

Ligand-Sensitized NIR Luminescence in Coordination Chemistry Research

The electron-deficient Er(hfac)₃ core readily accepts ancillary antenna ligands (e.g., tetrathiafulvalene derivatives, anthracene, cyanine dyes) to form adducts with sensitized near-infrared luminescence at ~1.54 μm [5]. This modularity enables systematic investigation of energy transfer mechanisms and the development of molecular NIR emitters. Procurement of high-purity Er(hfac)₃ is therefore strategically important for research programs in lanthanide photophysics.

Quote Request

Request a Quote for Erbium;1,1,1,5,5,5-hexafluoropentane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.